2-bromo-N-(pentan-3-yl)benzamide
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Overview
Description
2-bromo-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an N-(pentan-3-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pentan-3-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the N-(pentan-3-yl) group. One common method is:
Bromination: Benzamide is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the second position of the benzene ring.
Amidation: The brominated benzamide is then reacted with pentan-3-amine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-bromo-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the N-(pentan-3-yl) group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the pentan-3-yl group.
2-bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of the pentan-3-yl group.
2-bromo-N-(butan-2-yl)benzamide: Similar structure but with a butan-2-yl group instead of the pentan-3-yl group.
Uniqueness
2-bromo-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the bromine atom and the N-(pentan-3-yl) group, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-bromo-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLDEPOJCCSZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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